4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
Butofilolol is a beta-blocker drug primarily used for the treatment of essential hypertension (high blood pressure). It belongs to the class of butyrophenones and is known for its ability to block beta-adrenergic receptors, which play a crucial role in regulating heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butofilolol involves several key steps:
Fries Rearrangement: The ester formed by 4-fluorophenol and butyryl chloride undergoes Fries rearrangement to produce 5’-fluoro-2’-hydroxybutyrophenone.
Epichlorohydrin Treatment: The resulting compound is treated with epichlorohydrin in the presence of a base to form 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.
Reaction with tert-Butylamine: Finally, the compound reacts with tert-butylamine to yield butofilolol.
Industrial Production Methods
While specific industrial production methods for butofilolol are not widely documented, the synthesis typically follows the outlined synthetic routes, with optimization for large-scale production to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Butofilolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve halogenating agents or nucleophiles for aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted butofilolol analogs.
Scientific Research Applications
Butofilolol has several scientific research applications:
Chemistry: Used as a model compound to study beta-blocker interactions and synthesis.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Primarily researched for its antihypertensive properties and potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of beta-blocker drugs and related pharmaceutical research
Mechanism of Action
Butofilolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This action reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include the beta-adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for cardiovascular conditions.
Metoprolol: A beta-1 selective blocker used for hypertension and heart-related issues.
Uniqueness
Butofilolol is unique due to its specific chemical structure, which includes a fluorophenyl group and a tert-butylamine moiety. This structure contributes to its distinct pharmacological profile and beta-blocking activity .
Properties
CAS No. |
113277-37-5 |
---|---|
Molecular Formula |
C30H39N5O9 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-20-16(3)13-25(39)44-22(20)14-19)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1 |
InChI Key |
NNGFVQWESFKLFH-BTGSAOCRSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
sequence |
AAPV |
Origin of Product |
United States |
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